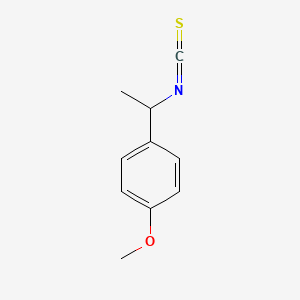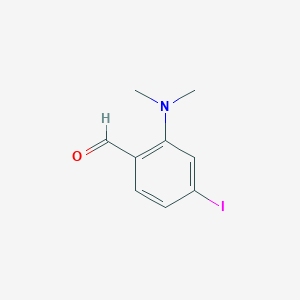
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with amino and difluoro groups
Métodos De Preparación
The synthesis of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or difluoro positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties like increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone include:
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)propanone: Differing by an additional carbon in the side chain, this compound exhibits similar reactivity but may have different pharmacokinetic properties.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)butanone: With an even longer side chain, this compound’s increased hydrophobicity can affect its solubility and interaction with biological targets.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanol:
The uniqueness of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone lies in its specific balance of functional groups, which confer a combination of stability, reactivity, and biological activity that is valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C6H10F2N2O |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10F2N2O/c1-4(11)10-2-5(9)6(7,8)3-10/h5H,2-3,9H2,1H3 |
Clave InChI |
WAJUZHVOVDTUJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C(C1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



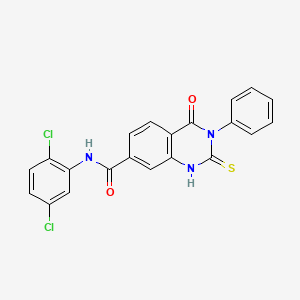
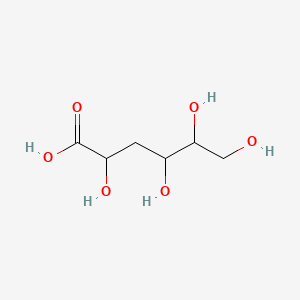

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
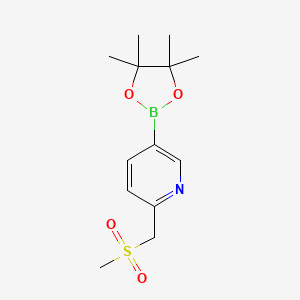
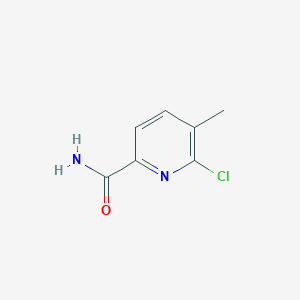
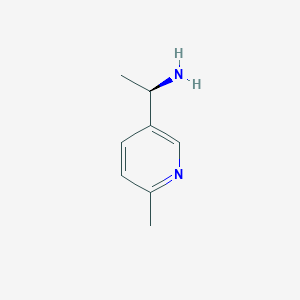
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

